molecular formula C19H17N3O4S B2807955 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219914-02-9

1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2807955
CAS No.: 1219914-02-9
M. Wt: 383.42
InChI Key: RQZWDEIDVGUIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The chromene derivative is then reacted with a piperidine-4-carboxylic acid derivative. This step often involves coupling reactions facilitated by reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
  • Attachment of the Thiazole Group:

    • The final step involves the introduction of the thiazole moiety through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the intermediate compound under suitable conditions, often using a base like triethylamine.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis platforms to ensure reproducibility and scalability.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Chromene Core:

      • Starting with a salicylaldehyde derivative, the chromene core is synthesized through a condensation reaction with an appropriate β-ketoester under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

      Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

      Reduction: The carbonyl groups in the chromene and piperidine moieties can be reduced to alcohols.

      Substitution: The thiazole ring can participate in electrophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Quinone derivatives.

      Reduction: Alcohol derivatives.

      Substitution: Halogenated thiazole derivatives.

    Scientific Research Applications

    1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

      Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

    Mechanism of Action

    The mechanism of action of 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites, altering signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

    Comparison with Similar Compounds

    • 1-(2-oxo-2H-chromene-3-carbonyl)-N-(pyridin-2-yl)piperidine-4-carboxamide
    • 1-(2-oxo-2H-chromene-3-carbonyl)-N-(benzothiazol-2-yl)piperidine-4-carboxamide

    Comparison: Compared to these similar compounds, 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties. This uniqueness can influence the compound’s binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and applications.

    Properties

    IUPAC Name

    1-(2-oxochromene-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H17N3O4S/c23-16(21-19-20-7-10-27-19)12-5-8-22(9-6-12)17(24)14-11-13-3-1-2-4-15(13)26-18(14)25/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RQZWDEIDVGUIQF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H17N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.